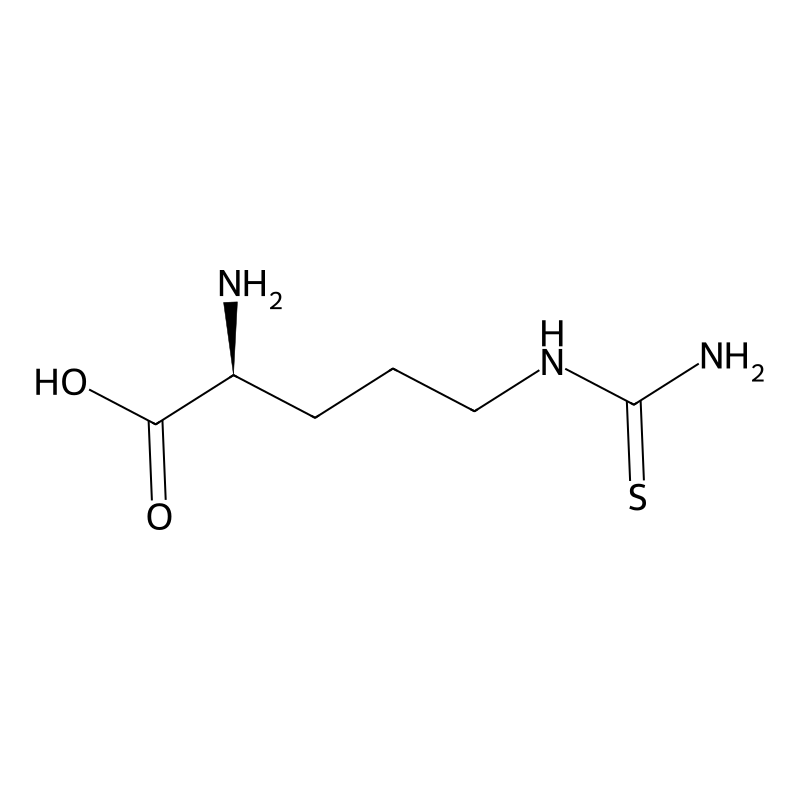

L-thiocitrulline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Benefits for Exercise Performance

Several studies have explored the potential of L-citrulline supplementation to enhance exercise performance. The rationale behind this investigation lies in L-citrulline's ability to increase plasma L-arginine levels, a precursor to NO synthesis. Increased NO production is hypothesized to improve blood flow, oxygen delivery, and exercise capacity. Research suggests L-citrulline supplementation may:

- Reduce muscle fatigue: Studies have shown L-citrulline supplementation can decrease fatigue markers like ammonia and blood lactate levels during exercise, potentially leading to improved endurance .

- Enhance muscle recovery: L-citrulline supplementation may also improve post-exercise muscle soreness and accelerate recovery, allowing for quicker return to training .

Potential Cardiovascular Effects

L-citrulline's role in NO production has also led to investigations into its potential cardiovascular benefits. NO plays a key role in vasodilation, the relaxation of blood vessels, which can help lower blood pressure. Studies have shown that L-citrulline supplementation may:

- Reduce blood pressure: Some studies have observed modest reductions in both systolic and diastolic blood pressure, particularly in individuals with prehypertension or established hypertension . However, further research is needed to confirm these findings and establish long-term safety and efficacy.

- Improve endothelial function: Endothelial dysfunction, characterized by impaired blood vessel lining function, is a risk factor for cardiovascular disease. L-citrulline supplementation may improve endothelial function in certain populations, potentially reducing cardiovascular risk .

It is crucial to note that L-citrulline should not be used as a substitute for established blood pressure management strategies prescribed by healthcare professionals.

Additional Research Areas

L-citrulline's potential applications are being explored in various other areas, including:

- Muscle wasting in chronic diseases: L-citrulline's potential to improve muscle protein synthesis is being investigated in the context of muscle wasting associated with chronic illnesses like chronic obstructive pulmonary disease (COPD) .

- Erectile dysfunction: Some research suggests L-citrulline could improve erectile function, potentially by enhancing blood flow . However, more robust research is needed to confirm these findings and establish optimal treatment approaches.

L-thiocitrulline is a sulfur-containing amino acid derivative, specifically characterized by the presence of a thiol group. Its chemical formula is C₆H₁₃N₃O₂S, and it is classified within the group of l-alpha-amino acids, which possess the L-configuration. This compound is notable for its role as a potent inhibitor of nitric oxide synthase, an enzyme crucial for the production of nitric oxide from L-arginine. L-thiocitrulline's unique structure allows it to interact selectively with various biological pathways, leading to significant pharmacological implications.

- L-thiocitrulline acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS) [, ].

- By competing with L-arginine, the substrate for NOS, L-thiocitrulline reduces the production of nitric oxide (NO) in specific tissues [].

- This inhibition of NO production is thought to be behind some of L-thiocitrulline's potential therapeutic effects [].

- Limited information exists on the specific toxicity of L-thiocitrulline.

- Some studies suggest it is generally well-tolerated at moderate doses.

- However, more research is needed to determine its safety profile, especially for long-term use or high dosages.

Please note:

- L-thiocitrulline is a research compound, and its use as a dietary supplement or therapeutic agent is not yet established.

- It is important to consult with a healthcare professional before considering any use of L-thiocitrulline.

- Oxidation: L-thiocitrulline can undergo oxidation to form disulfide bonds, which can affect its biological activity and stability.

- Reduction: The compound can be reduced to generate thiols, which may have different biological properties.

- Substitution: It can engage in nucleophilic substitution reactions due to the reactivity of its thiol group, potentially forming derivatives that exhibit varied biological activities .

L-thiocitrulline is recognized for its potent inhibitory action on nitric oxide synthase. This inhibition can lead to decreased production of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation and neurotransmission. Studies have indicated that L-thiocitrulline exhibits selective inhibition of neuronal nitric oxide synthase, making it a candidate for therapeutic applications in conditions where modulation of nitric oxide levels is beneficial .

The synthesis of L-thiocitrulline typically involves several chemical strategies:

- Starting Materials: The synthesis often begins with readily available amino acids or derivatives.

- Reagents: Common reagents include sulfur-containing compounds that introduce the thiol group into the amino acid backbone.

- Reaction Conditions: Various reaction conditions such as temperature and pH are optimized to favor the formation of L-thiocitrulline while minimizing side reactions.

- Purification: Post-synthesis purification techniques like chromatography are employed to isolate and purify the final product .

L-thiocitrulline has several potential applications, particularly in pharmacology:

- Therapeutic Agents: Due to its role as a nitric oxide synthase inhibitor, it may be used in treating conditions like hypertension or neurodegenerative diseases where nitric oxide dysregulation occurs.

- Research Tools: It serves as a valuable tool in biochemical research to study nitric oxide signaling pathways and their implications in various diseases .

- Nutraceuticals: There is growing interest in its potential use as a dietary supplement for enhancing cardiovascular health by modulating nitric oxide levels.

Research on L-thiocitrulline has focused on its interactions with various biological systems:

- Nitric Oxide Synthase Inhibition: Studies have demonstrated that L-thiocitrulline interacts specifically with neuronal nitric oxide synthase, leading to irreversible inhibition through covalent bonding with active site residues .

- Cellular Effects: Investigations into its cellular effects show that it can alter signaling pathways related to inflammation and oxidative stress, suggesting broader implications for health and disease management.

L-thiocitrulline shares structural similarities with other amino acids and derivatives but is unique due to its sulfur atom. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| L-citrulline | C6H13N3O3 | Precursor to nitric oxide; lacks sulfur atom |

| S-methyl-L-thiocitrulline | C7H15N3O2S | Methylated derivative; exhibits similar inhibition |

| L-arginine | C6H14N4O2 | Precursor for nitric oxide; no thiol group |

Uniqueness of L-thiocitrulline:

L-thiocitrulline's incorporation of sulfur provides distinct biochemical properties not found in citrulline or arginine, particularly in terms of its inhibitory effects on nitric oxide synthase and potential therapeutic applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

MeSH Pharmacological Classification

Wikipedia

Thiocitrulline